molecular formula C8H13N2O2P B158128 Diamidafos CAS No. 1754-58-1

Diamidafos

Cat. No.: B158128
CAS No.: 1754-58-1
M. Wt: 200.17 g/mol
InChI Key: ZKIBFASDNPOJFP-UHFFFAOYSA-N
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Description

Diamidafos, also known as N,N’-dimethyl-phenylphosphorodiamidate, is an organophosphate compound primarily used as an insecticide. It was first reported in 1963 and has since been considered largely obsolete. This compound is known for its high toxicity to birds and moderate toxicity to mammals via the oral route. It functions as an acetylcholinesterase inhibitor, disrupting the nervous system of pests .

Preparation Methods

Diamidafos can be synthesized through a reaction involving N,N’-dimethyl-phenylphosphorodiamidate. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Diamidafos undergoes several types of chemical reactions, including:

Scientific Research Applications

Diamidafos has been used in various scientific research applications, including:

Mechanism of Action

Diamidafos exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves, muscles, and glands. The overstimulation results in paralysis and eventual death of the pest. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine .

Comparison with Similar Compounds

Diamidafos is compared with other organophosphate compounds such as:

    Parathion: Another acetylcholinesterase inhibitor, but more widely used and studied.

    Malathion: Less toxic to mammals compared to this compound and used in public health for mosquito control.

    Chlorpyrifos: Similar mechanism of action but with broader applications in agriculture.

This compound is unique due to its specific structure and the particular pests it targets. its high toxicity to non-target species and environmental concerns have led to its reduced usage .

Properties

IUPAC Name

N-[methylamino(phenoxy)phosphoryl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H13N2O2P/c1-9-13(11,10-2)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIBFASDNPOJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNP(=O)(NC)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N2O2P
Source PubChem
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DSSTOX Substance ID

DTXSID6041846
Record name Phenyl-N,N'-dimethyl-phosphorodiamidate
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Molecular Weight

200.17 g/mol
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Physical Description

Colorless or white odorless solid; [HSDB]
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Solubility

IN WATER 4%; SOL IN ACETONE, CHLOROFORM, METHANOL, METHYLENE CHLORIDE, INSOL IN NON-POLAR SOLVENTS, Water solubility ca. 30 g/L, Water solubility = 50,000 mg/L
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Vapor Pressure

0.000362 [mmHg], VERY LOW
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Color/Form

WHITE CRYSTALLINE SOLID, Colorless solid

CAS No.

1754-58-1
Record name Diamidafos
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Record name Diamidafos [ANSI:ISO]
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Record name Phenyl-N,N'-dimethyl-phosphorodiamidate
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Record name DIAMIDAFOS
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Melting Point

101-103 °C
Record name NELLITE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the environmental fate of Diamidafos?

A1: Research has investigated the fate of this compound in tobacco plants and its presence in cured tobacco and smoke. [] This study suggests that this compound can be absorbed by plants and may persist through processing, potentially impacting human exposure through smoking.

Q2: Are there studies on the pharmacokinetic properties of this compound?

A2: Yes, research has explored the pharmacokinetic profile of this compound in rats. [] While the abstract doesn't provide specific details, this type of study typically investigates absorption, distribution, metabolism, and excretion (ADME) of the compound within a living organism.

Q3: Has the stability of this compound in different environments been investigated?

A3: One study examined the hydrolysis rate of this compound in dilute aqueous solutions. [] Understanding how readily a compound degrades in water is crucial for predicting its environmental persistence and potential impact.

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